2-Methylpyrrolidine-1-sulfonyl chloride

Descripción general

Descripción

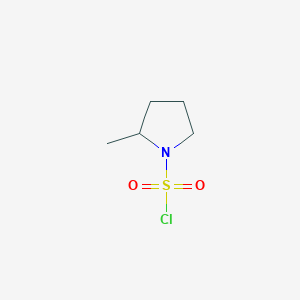

2-Methylpyrrolidine-1-sulfonyl chloride is an organic compound with the molecular formula C5H10ClNO2S. It is a sulfonyl chloride derivative of 2-methylpyrrolidine, which is a five-membered nitrogen-containing heterocycle. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Methylpyrrolidine-1-sulfonyl chloride can be synthesized through the reaction of 2-methylpyrrolidine with chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to prevent decomposition or side reactions. The general reaction scheme is as follows:

2-Methylpyrrolidine+Chlorosulfonic Acid→2-Methylpyrrolidine-1-sulfonyl Chloride+Hydrochloric Acid

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors with precise temperature and pressure controls. The process ensures high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound .

Análisis De Reacciones Químicas

Types of Reactions: 2-Methylpyrrolidine-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Hydrolysis: In the presence of water, it hydrolyzes to form 2-methylpyrrolidine-1-sulfonic acid and hydrochloric acid.

Common Reagents and Conditions:

Amines: Reacts under mild conditions to form sulfonamides.

Alcohols: Requires a base such as pyridine to form sulfonate esters.

Thiols: Reacts in the presence of a base to form sulfonothioates.

Major Products:

Sulfonamides: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Sulfonothioates: Formed from the reaction with thiols.

Aplicaciones Científicas De Investigación

-

Intermediate in Drug Synthesis :

2-Methylpyrrolidine-1-sulfonyl chloride is utilized as an intermediate in the synthesis of various pharmaceuticals. It plays a crucial role in developing compounds that target specific biological pathways, particularly those involving histamine receptors. For instance, it has been used to synthesize histamine H3 receptor ligands, which are significant for treating conditions like obesity and cognitive disorders . -

Synthesis of Chiral Compounds :

The compound can be employed in the preparation of chiral molecules through asymmetric synthesis processes. Its ability to form stable intermediates allows for the selective production of enantiomers that are essential in pharmaceuticals . -

Development of Antagonists and Agonists :

Research has shown that derivatives of this compound can be transformed into potent antagonists or agonists for various receptors, enhancing their therapeutic potential .

Case Studies and Research Findings

Several studies have documented the successful application of this compound in drug development:

- Histamine H3 Receptor Ligands : A notable study reported the synthesis of a new class of H3 receptor ligands using this sulfonyl chloride as a key intermediate. The resulting compounds exhibited promising affinities and selectivity towards the H3 receptor, indicating potential applications in treating neurological disorders .

- Asymmetric Synthesis : In another case, researchers developed a method for synthesizing (R)- and (S)-2-methylpyrrolidine from inexpensive starting materials using this compound as an intermediate. This method demonstrated high yields and optical purity, showcasing the compound's utility in producing chiral drugs efficiently .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Methylpropane-1-sulfonyl Chloride | Aliphatic chain with a sulfonyl chloride group | Lacks the pyrrolidine ring structure |

| 3-Methylpyrrolidine-1-sulfonyl Chloride | Similar pyrrolidine structure but different methyl position | Different sterics and electronic properties |

| N-Methylpyrrolidine-1-sulfonamide | Contains a sulfonamide instead of a sulfonyl chloride | More stable and less reactive than the chloride |

| Pyrrolidine-2-sulfonic Acid | Contains a carboxylic acid instead of a chloride | Exhibits acidic properties |

The unique feature of this compound lies in its combination of a reactive sulfonyl chloride group and a pyrrolidine ring structure, making it particularly useful for targeted chemical transformations in organic synthesis.

Mecanismo De Acción

The mechanism of action of 2-methylpyrrolidine-1-sulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with various nucleophiles. The sulfonyl group is highly electrophilic, making it reactive towards nucleophilic attack. This reactivity is exploited in synthetic chemistry to introduce the sulfonyl group into target molecules. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparación Con Compuestos Similares

2-Methylpyrrolidine-1-sulfonic Acid: The hydrolysis product of 2-methylpyrrolidine-1-sulfonyl chloride.

2-Methylpyrrolidine-1-sulfonamide: Formed from the reaction with amines.

2-Methylpyrrolidine-1-sulfonate Ester: Formed from the reaction with alcohols.

Uniqueness: this compound is unique due to its high reactivity and versatility in forming various sulfonyl derivatives. Its ability to introduce the sulfonyl group into different molecules makes it a valuable reagent in synthetic chemistry .

Actividad Biológica

2-Methylpyrrolidine-1-sulfonyl chloride is an organosulfur compound characterized by a sulfonyl chloride functional group attached to a 2-methylpyrrolidine backbone. Its molecular formula is , with a molecular weight of approximately 183.66 g/mol. This compound has garnered attention for its potential biological activities, particularly as a sulfonylating agent in organic synthesis and its implications in medicinal chemistry.

The reactivity of this compound is primarily attributed to the sulfonyl chloride moiety, which allows it to participate in various nucleophilic substitution reactions. This property makes it valuable in synthesizing sulfonamide derivatives, which are known for their biological activity, particularly antibacterial properties.

Key Reactions:

- Nucleophilic substitution with amines to form sulfonamides.

- Reaction with alcohols and phenols to yield sulfonate esters.

- Potential interactions with biological nucleophiles, such as thiols and amines, influencing enzyme activity.

Pharmacological Studies

Recent research has explored the pharmacological potential of methylpyrrolidine derivatives, including those containing sulfonamide functionalities. A study indicated that methylpyrrolidine derivatives exhibited significant affinity for various receptors, including serotonin and dopamine receptors, suggesting their potential as therapeutic agents for neurological conditions.

Findings from Recent Studies:

- Affinity for Receptors: Methylpyrrolidine derivatives showed high affinity for the 5-HT2A receptor with values ranging from 7.89 to 9.19, indicating their potential as modulators in neuropharmacology .

- In Vivo Activity: Some compounds demonstrated notable antagonist effects with nanomolar values against targeted receptors .

Case Studies and Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with related compounds is essential.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Methylpropane-1-sulfonyl Chloride | Aliphatic chain with a sulfonyl chloride group | Lacks the pyrrolidine ring structure |

| 3-Methylpyrrolidine-1-sulfonyl Chloride | Similar pyrrolidine structure but different methyl position | Different sterics and electronic properties |

| N-Methylpyrrolidine-1-sulfonamide | Contains a sulfonamide instead of a sulfonyl chloride | More stable and less reactive than the chloride |

| Pyrrolidine-2-sulfonic Acid | Contains a carboxylic acid instead of a chloride | Exhibits acidic properties |

Synthesis Methods

Several methods exist for synthesizing this compound, often involving reactions between 2-methylpyrrolidine and chlorosulfonic acid or related reagents.

Synthesis Protocols:

- Direct Reaction: Reacting 2-methylpyrrolidine with chlorosulfonic acid under controlled conditions.

- Alternative Routes: Utilizing phosphorus pentachloride or thionyl chloride as chlorinating agents.

Propiedades

IUPAC Name |

2-methylpyrrolidine-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO2S/c1-5-3-2-4-7(5)10(6,8)9/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDUTVEHZDSNVHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.